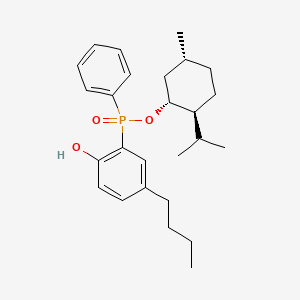
1,3-Bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran typically involves the reaction of (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol with trimethylsilyl chloride in dichloromethane at ambient temperature. This reaction yields a dimeric ether compound, which, upon heating in toluene under reflux conditions, forms the desired tricyclic-fused compound . The structure of this compound is confirmed using techniques such as NMR, mass spectroscopy, and X-ray crystallography.
Industrial Production Methods
While specific industrial production methods for 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4,7-Diphenyl-1,3-di-p-tolylisobenzofuran involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
5,6-Diphenyl-1,3,4,7-tetra-p-tolyl-1,3,3a,7a-tetrahydropentaleno[1,2-c]furan: Another tricyclic-fused compound with similar structural features.
1,8-Di-p-tolyl-3,6-diphenyl-1,4,7-octaaztriene: A compound with multiple aromatic rings and similar synthetic routes.
Uniqueness
4,7-Diphenyl-1,3-di-p-tolylisobenzofuran is unique due to its specific arrangement of aromatic rings and the presence of both phenyl and p-tolyl groups. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
属性
CAS 编号 |
62422-91-7 |
|---|---|
分子式 |
C34H26O |
分子量 |
450.6 g/mol |
IUPAC 名称 |
1,3-bis(4-methylphenyl)-4,7-diphenyl-2-benzofuran |
InChI |
InChI=1S/C34H26O/c1-23-13-17-27(18-14-23)33-31-29(25-9-5-3-6-10-25)21-22-30(26-11-7-4-8-12-26)32(31)34(35-33)28-19-15-24(2)16-20-28/h3-22H,1-2H3 |
InChI 键 |
TYFBCNLPMMMYDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC=C(C3=C(O2)C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


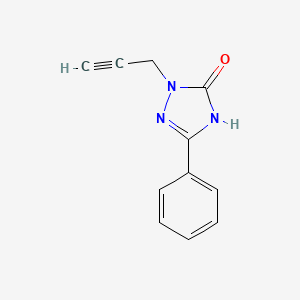
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
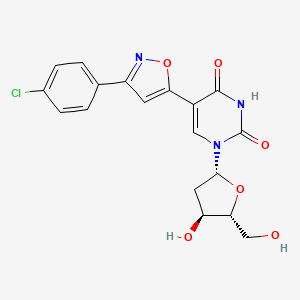
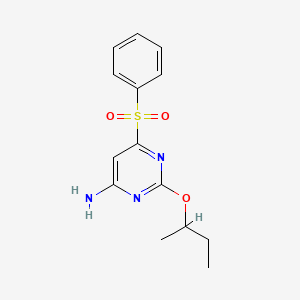

![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
![1-{[(4-Chlorophenyl)methoxy]methyl}-5-iodopyrimidin-2(1H)-one](/img/structure/B12908104.png)
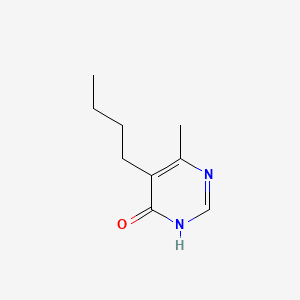
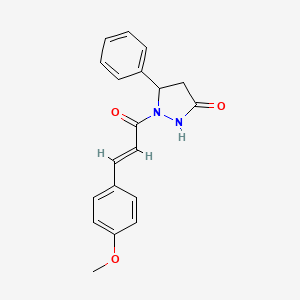
![3-(2,3-Dimethyl-1-benzofuran-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12908107.png)
![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)
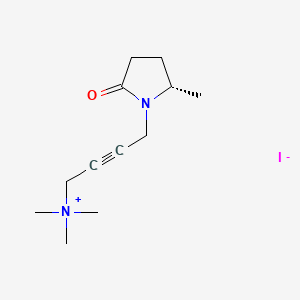
![Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-](/img/structure/B12908116.png)
